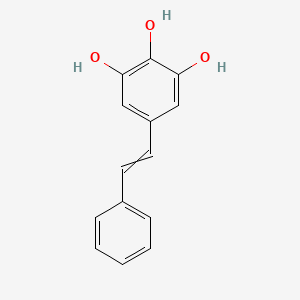
5-(2-Phenylethenyl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Phenylethenyl)benzene-1,2,3-triol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of three hydroxyl groups attached to a benzene ring, along with a phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethenyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired phenylethenyl group. The reaction typically requires a base such as sodium methoxide and is carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-isopropylbenzaldehyde can be brominated, followed by methoxylation and demethylation to yield the intermediate compounds. These intermediates can then undergo esterification and Wittig reaction to produce the final product .
化学反応の分析
Types of Reactions
5-(2-Phenylethenyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenylethyl derivatives.
Substitution: Ethers and esters.
科学的研究の応用
5-(2-Phenylethenyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 5-(2-Phenylethenyl)benzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate signaling pathways and cellular processes .
類似化合物との比較
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the phenylethenyl group.
Pyrogallol (Benzene-1,2,3-triol): Similar structure but lacks the phenylethenyl group.
Hydroxyquinol (Benzene-1,2,4-triol): Similar structure but lacks the phenylethenyl group .
Uniqueness
5-(2-Phenylethenyl)benzene-1,2,3-triol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and allows for specific interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
493011-70-4 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
5-(2-phenylethenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O3/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-9,15-17H |
InChIキー |
IYWFOPPYQUEKHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
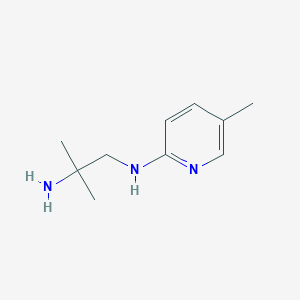
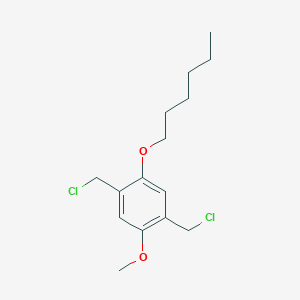
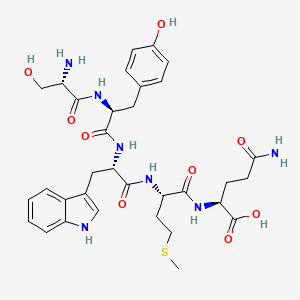
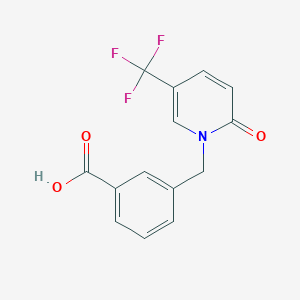
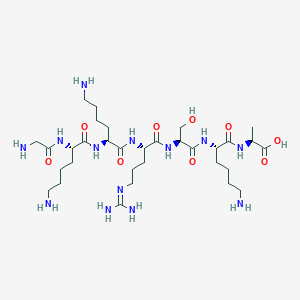
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
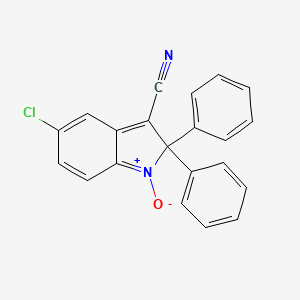

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
